Bortezomib - 179324-69-7

Bortezomib

Catalog Number: EVT-287498
CAS Number: 179324-69-7
Molecular Formula: C19H25BN4O4
Molecular Weight: 384.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bortezomib, a modified dipeptidyl boronic acid, stands as a groundbreaking therapeutic agent classified as a proteasome inhibitor. [] Its significance in scientific research stems from its ability to inhibit the proteasome, a cellular complex responsible for degrading proteins. [] This inhibition disrupts various cellular processes, ultimately leading to cell death. []

Future Directions
  • Overcoming Drug Resistance: Despite its efficacy, acquired resistance to bortezomib poses a significant challenge. [] Future research should focus on elucidating the mechanisms underlying drug resistance and developing strategies to circumvent it. []

  • Combination Therapies: Exploring synergistic combinations of bortezomib with other therapeutic agents holds promise for enhancing efficacy and minimizing toxicity. [, , ]

Source and Classification

Bortezomib is derived from boronic acid and falls under the category of peptide boronic acids. It is marketed under the brand name Velcade and is recognized for its role in cancer therapy, specifically targeting the 26S proteasome, which is crucial for protein degradation in cells. The compound's unique mechanism makes it effective against cancer cells that rely heavily on the proteasome for survival and proliferation.

Synthesis Analysis

The synthesis of bortezomib involves several key steps:

  1. Starting Materials: The process typically begins with (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol and isobutylboronic acid.
  2. Reactions:
    • Esterification: The initial step involves esterification to form a trifluoroacetate.
    • Chlorination: This is followed by chlorination to introduce a chloromethyl group.
    • Ammonia Substitution: Ammonia is then substituted to form an amine.
    • Deprotection: Protective groups are removed to yield the final product.
  3. Yield and Purity: The described method achieves a high yield of approximately 82% with a purity of 99.5%, making it suitable for industrial production without heavy metal contamination .
Molecular Structure Analysis

Bortezomib has a complex molecular structure characterized by:

  • Chemical Formula: C19_{19}H25_{25}B1_{1}N4_{4}O4_{4}
  • Molecular Weight: Approximately 384.33 g/mol.
  • Structural Features: It contains a boronic acid moiety that plays a critical role in its activity as a proteasome inhibitor. The compound exhibits chirality due to the presence of multiple stereocenters .

The three-dimensional conformation allows it to effectively interact with the proteasome's active site, inhibiting its function.

Chemical Reactions Analysis

Bortezomib undergoes various chemical reactions during its synthesis and degradation:

  1. Formation of Impurities: During synthesis or storage, bortezomib can degrade into several impurities due to oxidation or racemization processes. For instance, exposure to hydrogen peroxide can lead to oxidative degradation products .
  2. Reactivity with Biological Targets: In biological systems, bortezomib reacts with the catalytic site of the proteasome, leading to the inhibition of protein degradation pathways essential for cell cycle regulation and apoptosis in cancer cells .
Mechanism of Action

Bortezomib functions primarily by inhibiting the 26S proteasome, which is responsible for degrading ubiquitinated proteins. This inhibition leads to:

  • Accumulation of Regulatory Proteins: Proteins that promote cell cycle arrest and apoptosis accumulate due to reduced degradation.
  • Induction of Apoptosis: The buildup of pro-apoptotic factors triggers programmed cell death in malignant cells.
  • Impact on Signaling Pathways: Bortezomib affects various signaling pathways involved in cell survival and proliferation, particularly those linked to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .
Physical and Chemical Properties Analysis

Bortezomib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is sensitive to light and moisture; thus, it requires careful storage conditions.
  • Melting Point: Bortezomib has a melting point range indicative of its crystalline structure.

These properties are significant for its formulation into pharmaceutical products .

Applications

Bortezomib has several critical applications in medicine:

  1. Cancer Treatment: It is primarily used for treating multiple myeloma and certain types of lymphoma. Its ability to induce apoptosis in cancer cells makes it a valuable therapeutic agent.
  2. Research Tool: Bortezomib serves as an important tool in cancer research for studying proteasome function and signaling pathways associated with cell survival.
  3. Combination Therapy: It is often used in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance in cancer treatment .
Historical Context of Proteasome Inhibition as a Therapeutic Strategy

The ubiquitin-proteasome system (UPS) represents a critical regulatory pathway for intracellular protein degradation, governing essential cellular processes including cell cycle progression, apoptosis, and stress response. By the early 1990s, foundational work by Aaron Ciechanover, Avram Hershko, and Irwin Rose (culminating in their 2004 Nobel Prize in Chemistry) established the mechanistic role of ubiquitin tagging in targeted protein destruction by the 26S proteasome [1] [3]. The 26S proteasome complex comprises a 20S catalytic core (with chymotrypsin-like [β5], trypsin-like [β2], and caspase-like [β1] activities) and 19S regulatory caps that recognize ubiquitinated substrates [1].

Early pharmacological interest focused on the proteasome's role in oncology, as malignant cells exhibit heightened dependence on UPS for degrading tumor suppressors (e.g., p53) and regulating pro-survival signals like nuclear factor kappa B (NF-κB). Seminal studies demonstrated that NF-κB activation requires proteasomal degradation of its inhibitor, IκBα, and that blocking this process could selectively induce apoptosis in cancer cells [3] [6]. Initial inhibitors like MG-132 (a peptide aldehyde) proved inadequate due to poor selectivity and metabolic instability. This created a therapeutic imperative for molecules capable of reversibly inhibiting the proteasome’s chymotrypsin-like activity with high specificity—a challenge addressed through innovative medicinal chemistry.

Table 1: Key Milestones in Proteasome Inhibition Research

YearEventSignificance
1992Identification of proteasome's role in NF-κB activationValidated proteasome as therapeutic target for cancer [1]
1994Development of peptide aldehyde inhibitors (e.g., MG-132)Proof-of-concept for proteasome inhibition but lacked clinical utility [3]
1995Synthesis of bortezomib (PS-341)First boronic acid-based proteasome inhibitor with reversible kinetics [7]
2003FDA approval for relapsed multiple myelomaFirst proteasome inhibitor approved for oncology [1] [7]

Rational Drug Design and Synthesis of Bortezomib

Bortezomib (Pyz-Phe-boroLeu) emerged from systematic structure-activity relationship (SAR) studies at Myogenics/ProScript, led by medicinal chemist Julian Adams. The team exploited the electrophilic character of boron to target the proteasome’s catalytic threonine residues. Unlike peptide aldehydes, boronic acids form reversible, tetrahedral transition-state analogues with the γ-hydroxyl group of Thr1Oγ in the β5 subunit, achieving >90% chymotrypsin-like activity inhibition at nanomolar concentrations [3] [8]. Key design innovations included:

  • Dipeptide backbone optimization: Selection of Pyrazinecarbonyl-Phenylalanine-Leucine-boronate provided optimal binding affinity and cellular permeability.
  • Boronic acid pharmacophore: Enabled high-affinity, reversible inhibition versus irreversible binding by lactacystin.
  • Stereochemical control: The (R)-stereochemistry at the boron-bearing carbon enhanced proteasome binding affinity [8].

The synthetic route involved multi-step chiral synthesis:

  • Chiral amino boronate preparation: (R)-1-Amino-3-methylbutylboronic acid pinacol ester synthesis via asymmetric catalytic hydrogenation.
  • Peptide coupling: Condensation with N-protected L-phenylalanine using coupling agents (e.g., HATU/DIPEA).
  • Deprotection and functionalization: Attachment of pyrazine carboxylic acid to yield the final compound [8]. This yielded a molecule with Ki of 0.6 nM against the 20S proteasome and >100-fold selectivity over serine proteases.

Table 2: Structural Evolution of Proteasome Inhibitors

Inhibitor ClassRepresentative CompoundMechanismLimitations
Peptide aldehydesMG-132Reversible covalent bindingLow selectivity; rapid oxidation
β-LactonesLactacystinIrreversible covalent bindingPoor pharmacokinetics
Boronic acidsBortezomibReversible transition-state mimicHigh selectivity; clinical utility

Translational Research Model in Bortezomib Development

Bortezomib’s development exemplifies the "Core Model" of translational research, characterized by bidirectional knowledge flow between basic science and clinical medicine [4] [5]. This framework comprised three interconnected tiers:1. The Core: Internal R&D at Myogenics/ProScript focused on target validation and lead optimization. Early studies demonstrated bortezomib’s ability to:- Suppress NF-κB via IκBα stabilization [3]- Activate c-Jun N-terminal kinase (JNK)-mediated apoptosis [6]- Inhibit angiogenesis by reducing VEGF secretion [9]2. The Bridge: Academic collaborators extended the biological characterization using disease-specific models. Notable contributions included:- Kenneth Anderson (Dana-Farber Cancer Institute): Demonstrated efficacy in multiple myeloma (MM) xenografts via disruption of MM-stromal cell interactions [9].- Robert Orlowski (UNC): Conducted pivotal phase I trials showing responses in refractory MM patients [5].3. The Periphery: Public resources enabled clinical validation. The National Cancer Institute (NCI) provided screening in 60-cancer-cell-line panel, while the Multiple Myeloma Research Foundation (MMRF) funded biomarker studies [4] [5].

This model accelerated clinical translation: Phase I trials began in 1998 (NCT00003506), and FDA approval was granted in 2003—record time for a novel-target oncology drug.

Table 3: Translational Research Phases in Bortezomib Development

PhaseKey ActivitiesContributors
Basic ResearchProteasome target validation; inhibitor SARGoldberg Lab (Harvard); Myogenics team
PreclinicalXenograft efficacy; mechanism studiesAnderson Lab (Dana-Farber); NCI screening
Early ClinicalPhase I dose-finding in hematologic malignanciesOrlowski (UNC); Richardson (Dana-Farber)
Registration TrialsPhase II SUMMIT/CREST trials in relapsed MMMillennium Pharmaceuticals; academic centers

Academia-Industry Collaborations in Preclinical Validation

ProScript’s survival amidst funding crises (e.g., near-bankruptcy in 1999) relied on strategic alliances that leveraged complementary expertise:

  • NCI’s Developmental Therapeutics Program: Provided high-throughput screening against 60 tumor cell lines, revealing broad antitumor activity (GI50 7–40 nM) [5].
  • Dana-Farber Cancer Institute: Anderson’s group identified bortezomib’s unique efficacy in MM via:
  • Blockade of NF-κB-dependent cytokine loops (IL-6, VEGF)
  • Synergy with dexamethasone and DNA-damaging agents [9]
  • University of North Carolina: Orlowski’s mechanistic studies established proteasome inhibition biomarkers (e.g., 20S activity, ubiquitinated protein accumulation) for early-phase trials [6].

These collaborations were formalized via material transfer agreements, non-exclusive licenses, and joint publications. Crucially, they enabled access to sophisticated models without ProScript’s direct investment—e.g., orthotopic MM xenografts at Dana-Farber demonstrated 60–80% tumor growth inhibition at 0.5 mg/kg bortezomib twice weekly [3] [9]. When ProScript merged with LeukoSite (1999) and was acquired by Millennium Pharmaceuticals (2000), these academic ties accelerated phase II trials, leading to FDA approval in just 4 years post-acquisition.

Table 4: Key Contributions from Academia-Industry Partnerships

CollaboratorContributionImpact
NCI (Edward Sausville)Screening in 60-cancer-cell-line panel; toxicology supportBroad antitumor activity confirmed
Dana-Farber (Kenneth Anderson)MM xenograft models; mechanism in bone marrow microenvironmentClinical focus on multiple myeloma
UNC (Robert Orlowski)Phase I trial design; pharmacodynamic assaysAccelerated transition to human studies
LeukoSite/MillenniumClinical development infrastructure; regulatory strategyFDA filing and approval

Properties

CAS Number

179324-69-7

Product Name

Bortezomib

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

384.2 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1

InChI Key

GXJABQQUPOEUTA-RDJZCZTQSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Solubility

The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
5.32e-02 g/L

Synonyms

PS-341; PS 341; PS341; LDP 341; LDP-341 ;LDP341; MLN341; MLN-341; MLN 341. US brand name: VELCADE.

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.